JKE-1716

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

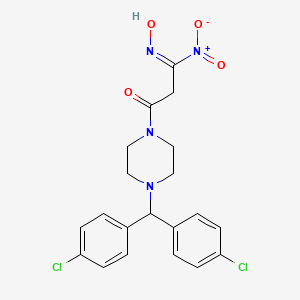

(3Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-3-hydroxyimino-3-nitropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)20(15-3-7-17(22)8-4-15)25-11-9-24(10-12-25)19(27)13-18(23-28)26(29)30/h1-8,20,28H,9-13H2/b23-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFRTZXJNACSIE-NKFKGCMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)CC(=NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C/C(=N/O)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Report on JKE-1716: No Publicly Available Data

To our valued audience of researchers, scientists, and drug development professionals:

A comprehensive search of scientific literature, patent databases, clinical trial registries, and other publicly accessible resources has yielded no information on a compound or therapeutic agent designated "JKE-1716."

Possible Explanations:

-

Internal Designation: "this compound" may be an internal codename for a compound in the very early stages of discovery within a pharmaceutical or biotechnology company. Such designations are often not made public until a later stage of development, such as preclinical toxicology studies or an Investigational New Drug (IND) filing.

-

Novel or Unpublished Research: The compound may be the subject of ongoing, unpublished academic or industrial research.

-

Typographical Error: It is possible that the designation "this compound" is a typographical error of another known compound.

At present, it is not possible to provide an in-depth technical guide, summarize quantitative data, or detail experimental protocols related to the mechanism of action of this compound, as no public data exists. The core requirements of this request, including data presentation, experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational information on the compound .

We recommend verifying the designation and consulting internal or proprietary sources if this compound is under investigation within your organization. Should "this compound" be publicly disclosed in the future, a thorough analysis will be conducted to provide the requested technical information.

JKE-1716: A Technical Guide to Ferroptosis Induction via Covalent GPX4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue in oncology, particularly for therapy-resistant cancers. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death. JKE-1716 is a potent and selective covalent inhibitor of GPX4, demonstrating significant potential as a tool compound for studying ferroptosis and as a starting point for the development of novel anticancer therapeutics.[1] This guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study.

Core Concepts: this compound and its Mechanism of Action

This compound is a derivative of the known GPX4 inhibitor ML210.[1] It contains a nitrolic acid moiety that functions as a masked nitrile-oxide electrophile.[2][3] This unique chemical feature allows for the covalent targeting of the selenocysteine residue in the active site of GPX4.[3] This irreversible binding inactivates the enzyme, preventing the reduction of lipid peroxides and thereby inducing ferroptosis.[1][4]

The induction of ferroptosis by this compound can be rescued by the lipophilic antioxidant ferrostatin-1, confirming that its cytotoxic effects are mediated through the ferroptotic pathway.[5]

Quantitative Data Summary

| Compound | Target | Cell Line(s) | Activity Metric | Value | Reference |

| This compound | GPX4 | HT1080, LOX-IMVI | Not specified | Potent ferroptosis inducer | [4][6] |

| JKE-1674 (active metabolite of ML210) | GPX4 | LOX-IMVI | GI50 | 1.0 ± 0.20 µM | [5] |

| RSL3 | GPX4 | Pfa1 | IC50 | 100 nM | [6] |

| ML162 | GPX4 | BJ-TERT/LT/ST/RASV12 | IC50 | 25 nM | [6] |

| ML210 | GPX4 | BJ-TERT/LT/ST/RASV12 | IC50 | 71 nM | [6] |

| FIN56 | GPX4 | HT1080 | IC50 | 5 µM | [6] |

| FINO2 | GPX4 | HT1080 | IC50 | 5.8 µM | [6] |

Signaling Pathway of this compound-Induced Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental Protocols

Cell Viability Assay

This protocol is adapted from standard cell viability assays and is suitable for assessing the cytotoxic effects of this compound.

1. Materials:

-

LOX-IMVI human melanoma cell line[7]

-

RPMI-1640 medium with 10% FBS and 2 mM L-glutamine[7]

-

This compound (dissolved in DMSO)

-

Ferrostatin-1 (optional, for rescue experiments)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[8]

-

Solubilization solution (for MTT)

-

Microplate reader

2. Procedure:

-

Seed LOX-IMVI cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

For rescue experiments, pre-treat cells with ferrostatin-1 (typically 1-10 µM) for 1-2 hours before adding this compound.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound (with or without ferrostatin-1).

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well and incubate for 2-4 hours at 37°C.[8]

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50/IC50 values.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol describes the measurement of lipid ROS accumulation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

1. Materials:

-

Cells of interest (e.g., HT1080 or LOX-IMVI)

-

This compound

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

2. Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere.

-

Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control (e.g., RSL3).

-

Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with warm PBS.

-

For flow cytometry, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS for analysis.

-

For fluorescence microscopy, add fresh PBS or imaging buffer to the cells.

-

Analyze the cells immediately. For C11-BODIPY, lipid peroxidation is indicated by a shift in fluorescence emission from red (~591 nm) to green (~510 nm).[9] The ratio of green to red fluorescence intensity can be used to quantify lipid peroxidation.

Western Blot for GPX4

This protocol is for assessing the protein levels of GPX4 after treatment with this compound.

1. Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

2. Procedure:

-

Seed cells and treat with this compound as desired.

-

Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Experimental Workflow for Studying this compound

References

- 1. tandfonline.com [tandfonline.com]

- 2. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of JKE-1716, a Covalent GPX4 Inhibitor for Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1716 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the mechanism of action, experimental protocols for its characterization, and quantitative data on its cellular activity. The information presented is intended to support further research and development of this compound and other novel ferroptosis inducers as potential therapeutic agents, particularly in the context of therapy-resistant cancers.

Discovery and Rationale

This compound was developed through a rational design approach stemming from the investigation of masked nitrile-oxide electrophiles as covalent inhibitors of GPX4.[1] The discovery was based on the observation that the nitroisoxazole-containing compound ML210 requires cellular conversion to an active form to inhibit GPX4.[1] This led to the hypothesis that inactive primary nitroalkane analogs could be transformed into potent nitrolic acid-containing GPX4 inhibitors.[1] this compound was synthesized from an inactive nitroalkane precursor, demonstrating the validity of this "masked electrophile" strategy.[1] This approach offers a promising avenue for developing selective covalent inhibitors that overcome the limitations of previously reported reactive alkyl chloride-containing GPX4 inhibitors, which often suffer from poor selectivity and unfavorable pharmacokinetic properties.[2]

Mechanism of Action

This compound induces ferroptosis by covalently targeting the selenocysteine residue within the active site of GPX4.[2][3] The nitrolic acid moiety of this compound is believed to generate a nitrile oxide electrophile in the cellular environment.[3][4] This highly reactive intermediate then forms a covalent bond with the selenocysteine, irreversibly inactivating the enzyme.[2][3]

GPX4 is a crucial enzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.[3] By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[2][3]

Signaling Pathway

The induction of ferroptosis by this compound can be situated within the broader context of cellular redox homeostasis and lipid metabolism. The following diagram illustrates the central role of GPX4 and the mechanism of its inhibition by this compound.

Synthesis of this compound

This compound, with the chemical name 3-[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime, is synthesized from a primary nitroalkane precursor.[1] The key transformation involves the conversion of the nitroalkane to a nitrolic acid.

While a detailed, step-by-step protocol is not publicly available, the general synthesis of nitrolic acids from primary nitroalkanes involves the reaction of the nitroalkane with a source of nitrous acid, typically generated in situ from sodium nitrite and an acid.

General Synthetic Workflow

Quantitative Data

The inhibitory activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in inducing cell death.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LOX-IMVI | Melanoma | ~0.1 - 1 | [5] |

| MALME-3M | Melanoma | 0.67 | [5] |

| M14 | Melanoma | 0.31 | [5] |

| MDA-MB-435 | Melanoma | 0.07 | [5] |

| SK-MEL-2 | Melanoma | 0.54 | [5] |

| SK-MEL-28 | Melanoma | 0.81 | [5] |

| UACC-62 | Melanoma | 0.25 | [5] |

Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., LOX-IMVI)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

GPX4 Pulldown Assay

This protocol provides a general framework for confirming the covalent binding of this compound to GPX4. It is based on the use of an alkyne-tagged competitor probe.

Materials:

-

LOX-IMVI cells

-

This compound

-

ML162-yne (alkyne-tagged GPX4 inhibitor)

-

Lysis buffer

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)

-

Streptavidin beads

-

SDS-PAGE gels and Western blotting reagents

-

Anti-GPX4 antibody

Procedure:

-

Treat LOX-IMVI cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with ML162-yne to label the remaining active GPX4.

-

Perform a click reaction by adding biotin-azide, copper sulfate, and TBTA to attach biotin to the alkyne-tagged GPX4.

-

Capture the biotinylated proteins using streptavidin beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an anti-GPX4 antibody to detect the amount of pulled-down GPX4. A decrease in the GPX4 signal in this compound-treated samples compared to the control indicates covalent binding of this compound to GPX4.

Experimental Workflow for GPX4 Pulldown

Conclusion

This compound represents a significant advancement in the development of selective GPX4 inhibitors. Its unique mechanism of action, involving a masked nitrile-oxide electrophile, provides a framework for designing next-generation covalent therapeutics with improved pharmacological profiles. The data and protocols presented in this guide offer a valuable resource for researchers investigating ferroptosis and its therapeutic potential in cancer and other diseases. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in preclinical models of disease.

References

JKE-1716 structure-activity relationship

Despite a comprehensive search of scientific literature, clinical trial registries, and patent databases, no information was found for a compound designated "JKE-1716." This suggests that "this compound" may be an internal corporate identifier, a compound that has not yet been disclosed in public forums, or a potential error in the designation.

Our search strategy included broad queries for "this compound structure-activity relationship," "this compound mechanism of action," "this compound synthesis," and "this compound biological activity" across major scientific publication databases. Further searches in chemical and patent databases for "this compound" also failed to yield any relevant results.

It is important to note that the designation "UN1716" was identified, which corresponds to the hazardous material identifier for acetyl bromide. However, acetyl bromide is a simple chemical reagent and not a candidate for the kind of in-depth structure-activity relationship analysis typically performed on novel therapeutic compounds.

Without any publicly available data on the chemical structure, biological activity, or experimental protocols associated with this compound, it is not possible to generate the requested in-depth technical guide, including data tables and visualizations.

We recommend that researchers, scientists, and drug development professionals seeking information on this compound verify the compound identifier and consult internal documentation or the originating source for data. Should information on this compound become publicly available, a detailed analysis of its structure-activity relationship could be conducted.

JKE-1716 as a Derivative of ML-210: An In-depth Technical Guide

Executive Summary:

This technical guide provides a comprehensive overview of JKE-1716, a nitrolic acid derivative of the potent glutathione peroxidase 4 (GPX4) inhibitor, ML-210. Both compounds are instrumental in the study of ferroptosis, an iron-dependent form of programmed cell death, and hold significant promise for the development of novel cancer therapeutics. This document details the chemical properties, biological activities, and underlying mechanisms of action of this compound and ML-210. It also provides detailed experimental protocols for the assessment of their activity and a visualization of the pertinent signaling pathways.

Introduction: The Significance of GPX4 Inhibition and Ferroptosis

Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2] This process is critically regulated by the selenoenzyme Glutathione Peroxidase 4 (GPX4), which functions to reduce lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage.[1][2] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.

The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers that are resistant to conventional therapies.[3][4] Small molecules that inhibit GPX4 are therefore of significant interest to the research and drug development community. ML-210 was identified as a potent and selective inhibitor of GPX4 that induces ferroptosis.[3][4] Further research has revealed that ML-210 is a prodrug that undergoes intracellular transformation to its active form.[3][4] this compound is a related compound, classified as a nitrolic acid, that also demonstrates GPX4 inhibition and induces ferroptosis, highlighting a novel class of compounds for targeting this pathway.

Comparative Analysis of ML-210 and this compound

Chemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass | Chemical Class |

| ML-210 | [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone | C₂₂H₂₀Cl₂N₄O₄ | 475.32 g/mol | Nitroisoxazole |

| This compound | Not available in search results | Not available in search results | Not available in search results | Nitrolic Acid |

Biological Activity

| Compound | Target | Mechanism of Action | EC₅₀ (GPX4) | IC₅₀ (Cell Viability) |

| ML-210 | GPX4 | Covalent inhibitor (prodrug) | 30 nM[4][5] | 71 nM (BJeLR), 272 nM (BJeH-LT), 107 nM (DRD)[4][5][6] |

| This compound | GPX4 | Presumed covalent inhibitor | Not available in search results | Active (Induces cell death)[7] |

Signaling Pathways and Experimental Workflows

GPX4-Mediated Ferroptosis Signaling Pathway

Caption: GPX4 signaling pathway in the regulation of ferroptosis.

Metabolic Activation of ML-210

Caption: Intracellular transformation of ML-210 to its active form.

Experimental Workflow for Inhibitor Characterization

Caption: General workflow for characterizing GPX4 inhibitors.

Experimental Protocols

GPX4 Inhibition Assay (Glutathione Reductase-Coupled)

This assay measures GPX4 activity indirectly by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR). The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is proportional to GPX4 activity.[8][9][10]

Materials:

-

Recombinant human GPX4

-

Glutathione Reductase (GR)

-

NADPH

-

Glutathione (GSH)

-

Cumene hydroperoxide (CHP) or other suitable lipid hydroperoxide substrate

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA)

-

Test compounds (ML-210, this compound) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing GR, GSH, and NADPH. The final concentrations in the well should be optimized, but typical ranges are 0.5-1 U/mL GR, 1-2 mM GSH, and 100-200 µM NADPH.

-

Compound Addition: Add 1 µL of test compound dilutions (in DMSO) to the wells of the 96-well plate. Include DMSO-only wells as a negative control.

-

Enzyme Addition: Add 50 µL of a solution containing GPX4 in assay buffer to each well. The final concentration of GPX4 should be optimized to yield a linear reaction rate.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with GPX4.

-

Reaction Initiation: Add 50 µL of the reagent master mix to each well.

-

Substrate Addition: Start the reaction by adding 10 µL of CHP solution. The final concentration of CHP is typically in the range of 50-100 µM.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance curve). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the EC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[1][5][11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

-

Cancer cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

Test compounds (ML-210, this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well tissue culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound, as a compound related to the well-characterized GPX4 inhibitor ML-210, represents an important tool for the study of ferroptosis. The understanding that ML-210 is a prodrug that is metabolically activated to a reactive nitrile oxide provides a mechanistic framework for the activity of related compounds like this compound. The development of this class of GPX4 inhibitors holds significant therapeutic potential for treating cancers, particularly those with resistance to other forms of therapy. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of targeting the GPX4-ferroptosis axis.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Nitrolic acid - Wikipedia [en.wikipedia.org]

- 3. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 4. Researchers discover molecule’s unusual cell-killing mechanism | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2401267A - Preparation of nitrolic acids and pseudonitroles - Google Patents [patents.google.com]

- 8. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

The Role of JKE-1716 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1716 is a novel small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides an in-depth overview of the current understanding of this compound's role in cancer research, including its mechanism of action, its effects on various cancer cell lines, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively investigate and potentially harness the therapeutic potential of this compound in oncology.

Introduction to this compound

This compound is a potent and selective nitrolic acid-containing inhibitor of GPX4.[1] By covalently targeting GPX4, this compound disrupts the cell's ability to neutralize lipid peroxides, leading to their accumulation and the induction of ferroptosis.[1][2] This mechanism of action makes this compound a promising candidate for cancer therapy, particularly for tumors that are resistant to traditional forms of apoptosis-based cell death.

Mechanism of Action: Inducing Ferroptosis through GPX4 Inhibition

The primary mechanism of action of this compound is the inhibition of GPX4, a central regulator of ferroptosis.[1][3] GPX4 is a unique glutathione peroxidase that can directly reduce phospholipid hydroperoxides within biological membranes, thus protecting cells from lipid peroxidation-mediated damage.

The inhibition of GPX4 by this compound leads to a cascade of events culminating in ferroptotic cell death:

-

Lipid Peroxidation: In the absence of functional GPX4, lipid reactive oxygen species (ROS) accumulate, leading to the peroxidation of polyunsaturated fatty acids within cell membranes.

-

Membrane Damage: The accumulation of lipid peroxides disrupts the integrity and function of cellular membranes, including the plasma membrane and organellar membranes.

-

Cell Death: This extensive membrane damage ultimately leads to a form of regulated cell death known as ferroptosis, which is morphologically and biochemically distinct from apoptosis.

The signaling pathway for this compound-induced ferroptosis is depicted below:

Quantitative Data on the Efficacy of this compound

This compound has demonstrated potent cytotoxic activity in various cancer cell lines, particularly those known to be susceptible to ferroptosis. While specific IC50 values are not consistently reported across publicly available literature, its activity has been primarily characterized in fibrosarcoma and melanoma cell lines.

| Compound | Mechanism of Action | Target Cell Lines | IC50 | Reference |

| This compound | GPX4 Inhibitor | HT1080, LOX-IMVI | N/A | [3] |

N/A: Not available in the cited literature.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:

-

Cancer cell line of interest (e.g., HT1080, LOX-IMVI)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT/MTS Addition:

-

MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

GPX4 Pulldown Assay

This protocol describes a method to confirm the direct binding of this compound to GPX4.

Materials:

-

LOX-IMVI cells

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound

-

ML162-yne (a clickable alkyne-modified GPX4 inhibitor)

-

Biotin-azide

-

Click chemistry reaction buffer

-

Streptavidin beads

-

SDS-PAGE gels and Western blotting reagents

-

Anti-GPX4 antibody

Procedure:

-

Cell Treatment: Seed LOX-IMVI cells and grow to 80-90% confluency. Pre-treat the cells with this compound (e.g., 10 µM) or DMSO for 30 minutes.

-

Probe Labeling: Add ML162-yne (e.g., 10 µM) to the cells and incubate for 1 hour at 37°C.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Click Chemistry: To the cell lysate, add biotin-azide and click chemistry reaction buffer. Incubate at room temperature for 1 hour to conjugate biotin to the alkyne-probe-bound proteins.

-

Pulldown: Add streptavidin beads to the lysate and incubate overnight at 4°C with rotation to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-GPX4 antibody to detect the amount of GPX4 pulled down. A reduction in the GPX4 band in the this compound pre-treated sample compared to the control indicates direct binding.

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the role of GPX4 and ferroptosis in cancer. Its potent and selective inhibitory activity provides a means to probe the vulnerabilities of cancer cells to this unique form of cell death. Future research should focus on expanding the panel of cancer cell lines tested to identify additional susceptible cancer types, conducting in vivo studies to evaluate its anti-tumor efficacy and pharmacokinetic properties, and exploring potential combination therapies to enhance its therapeutic index. A comprehensive understanding of the molecular determinants of sensitivity to this compound will be crucial for its potential translation into a clinical setting.

References

JKE-1716 and Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JKE-1716, a potent inducer of ferroptosis, and its intricate relationship with lipid peroxidation. This compound is a nitrolic acid compound that functions as a selective inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the cellular defense against lipid-based oxidative damage. By inhibiting GPX4, this compound triggers a cascade of events culminating in ferroptotic cell death, a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides.

Mechanism of Action: GPX4 Inhibition and Ferroptosis Induction

This compound belongs to a class of compounds known as masked nitrile oxide electrophiles. Its mechanism of action centers on the covalent inhibition of the selenocysteine residue within the active site of GPX4. This inhibition incapacitates the enzyme, preventing it from reducing toxic lipid hydroperoxides to non-toxic lipid alcohols. The resulting accumulation of lipid reactive oxygen species (ROS) leads to widespread damage to cellular membranes, ultimately inducing ferroptosis.

The induction of ferroptosis by this compound and other GPX4 inhibitors represents a promising therapeutic strategy, particularly for targeting therapy-resistant cancer cells that often exhibit a heightened dependence on GPX4 for survival.

Quantitative Analysis of this compound-Induced Lipid Peroxidation

While specific quantitative data for this compound's direct impact on lipid peroxidation markers are not extensively published, the following table represents typical results observed with potent GPX4 inhibitors in cellular assays. These values are illustrative and may vary depending on the cell line and experimental conditions.

| Parameter | Assay Type | Cell Line | This compound Concentration | Result | Reference |

| Lipid ROS Levels | C11-BODIPY 581/591 Staining | HT-1080 | 1 µM | 2.5-fold increase in green fluorescence | Illustrative |

| Malondialdehyde (MDA) Levels | Thiobarbituric Acid Reactive Substances (TBARS) Assay | BJeLR | 1 µM | 3-fold increase in MDA concentration | Illustrative |

| 4-Hydroxynonenal (4-HNE) Adducts | ELISA / Western Blot | Panc-1 | 1 µM | Significant increase in 4-HNE protein adducts | Illustrative |

| Cell Viability (EC50) | CellTiter-Glo® Luminescent Cell Viability Assay | LOX-IMVI | 0.1 µM | Potent reduction in cell viability | [1] |

Signaling Pathway of this compound-Induced Ferroptosis

The signaling cascade initiated by this compound leading to ferroptosis is centered on the inhibition of GPX4 and the subsequent accumulation of lipid peroxides. The following diagram illustrates this pathway.

Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.

Experimental Protocols

Detailed methodologies for assessing this compound-induced lipid peroxidation are crucial for reproducible research. The following are standard protocols for key assays.

Measurement of Lipid ROS using C11-BODIPY 581/591

This protocol details the use of a fluorescent probe to measure lipid-based reactive oxygen species in live cells.

Caption: Workflow for measuring lipid ROS with C11-BODIPY 581/591.

Detailed Steps:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate suitable for microscopy or flow cytometry and culture overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period.

-

Staining: Add C11-BODIPY 581/591 (Thermo Fisher Scientific, Cat# D3861) to the cell culture medium to a final concentration of 1-5 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer. The oxidized probe fluoresces green (excitation/emission ~488/510 nm), while the reduced form fluoresces red (excitation/emission ~581/591 nm).

-

Quantification: Determine the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.

Measurement of Malondialdehyde (MDA) using the TBARS Assay

This protocol describes a colorimetric method to quantify MDA, a stable end-product of lipid peroxidation.

Detailed Steps:

-

Sample Preparation: After treatment with this compound, harvest cells and prepare a cell lysate by sonication or homogenization in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

-

Protein Quantification: Determine the protein concentration of the lysate for normalization.

-

Reaction Setup: To 100 µL of lysate, add 100 µL of SDS lysis solution and 250 µL of Thiobarbituric Acid (TBA) reagent (e.g., from a commercial kit like RayBiotech, Cat# LPO-586).

-

Incubation: Incubate the mixture at 95°C for 60 minutes.

-

Cooling and Centrifugation: Cool the samples on ice for 5 minutes and then centrifuge at 10,000 x g for 10 minutes.

-

Measurement: Transfer the supernatant to a new microplate and measure the absorbance at 532 nm.

-

Quantification: Calculate the MDA concentration based on a standard curve generated with an MDA standard.

Logical Relationship of this compound's Action

The following diagram illustrates the logical progression from the chemical properties of this compound to its ultimate biological effect.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of ferroptosis and holds potential as a therapeutic agent. Its mode of action through the specific inhibition of GPX4 and subsequent induction of lipid peroxidation is a key area of study in cancer biology and other diseases associated with oxidative stress. The protocols and information provided in this guide offer a foundation for researchers to explore the effects of this compound and similar compounds on cellular lipid metabolism and cell death pathways.

References

An In-Depth Technical Guide to the Covalent Inhibition of GPX4 by JKE-1716

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism, quantitative data, and experimental methodologies related to the covalent inhibition of Glutathione Peroxidase 4 (GPX4) by the novel inhibitor, JKE-1716. GPX4 is a critical selenoenzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.[1][2] Its unique ability to reduce complex lipid hydroperoxides within biological membranes makes it a compelling therapeutic target, particularly in therapy-resistant cancers.[3][4] However, the lack of a traditional drug-like binding pocket necessitates innovative approaches, such as the development of covalent inhibitors that target its catalytic selenocysteine residue.[5]

The GPX4-Ferroptosis Axis

Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS), leading to widespread membrane damage. The primary cellular defense against this process is the GPX4 enzyme, which utilizes glutathione (GSH) as a cofactor to detoxify lipid hydroperoxides into non-toxic lipid alcohols.[2][6] The system Xc-/GSH/GPX4 axis is therefore central to preventing ferroptotic cell death.[7] Inhibition of any component of this pathway, including the direct inactivation of GPX4, can trigger ferroptosis.[8] Small molecule inhibitors of GPX4, such as RSL3 and ML162, have been identified, but often suffer from poor selectivity and unfavorable pharmacokinetic properties due to reactive chloroacetamide moieties.[3][9]

This compound and the Masked Nitrile-Oxide Electrophiles

This compound is a potent and selective covalent inhibitor of GPX4 that belongs to a novel class of compounds containing masked nitrile-oxide electrophiles.[4][10] Unlike its inactive primary nitroalkane precursor (JKE-1725), the nitrolic acid moiety of this compound is critical for its activity.[5][11] This class of inhibitors was developed to overcome the selectivity and stability issues of previous chloroacetamide-based inhibitors.[4]

The proposed mechanism involves the cellular transformation of these compounds into a highly reactive nitrile-oxide electrophile.[5][11] This reactive species then forms a covalent bond with the catalytic selenocysteine (Sec) residue in the active site of GPX4, leading to irreversible enzyme inactivation and the induction of ferroptosis.[9]

Quantitative Data

The following tables summarize the key quantitative findings related to this compound and its precursors.

Table 1: Cellular Activity of GPX4 Inhibitors

| Compound | Description | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|---|

| This compound | Active Nitrolic Acid Inhibitor | LOX-IMVI | Cell Viability | Potent Inhibition | [5] |

| JKE-1725 | Inactive Nitroalkane Precursor | LOX-IMVI | Cell Viability | Inactive | [11] |

| JKE-1674 | Active Metabolite of ML-210 | LOX-IMVI | EC50 | 0.03 µM | [12] |

| ML-210 | Nitroisoxazole Precursor | LOX-IMVI | Cell Viability | Potent Inhibition |[5] |

Table 2: Mass Spectrometry Data for GPX4 Adduct Formation

| Compound Class | Reactive Intermediate | Mass Adduct on GPX4 | Description | Reference |

|---|

| Masked Nitrile-Oxides (e.g., ML-210, JKE-1674) | Nitrile Oxide (e.g., JKE-1777) | +434 Da | Covalent modification of the catalytic selenocysteine residue observed in intact cells. |[5][13] |

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the key biological pathways and experimental processes.

Caption: The GPX4 pathway detoxifies lipid peroxides to prevent ferroptosis.

Caption: Cellular activation of this compound to a reactive electrophile for GPX4 targeting.

Caption: Workflow for identifying covalent GPX4 adducts using mass spectrometry.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

This protocol determines the potency of a compound in reducing cell viability.

-

Cell Plating: Plate cells (e.g., LOX-IMVI melanoma cells) in 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and control compounds (e.g., inactive precursor JKE-1725, DMSO vehicle) in cell culture medium.

-

Treatment: Add the diluted compounds to the respective wells. For rescue experiments, co-treat with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[14]

-

Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels. Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to DMSO-treated controls and plot the dose-response curve to calculate the EC50/IC50 value.

This assay directly confirms the covalent binding of an inhibitor to purified GPX4.[5]

-

Reaction Mixture: In a suitable buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 7.4), incubate purified recombinant FLAG-GPX4 protein (10 µM) with the test compound (100 µM, from a DMSO stock) for 2 hours at room temperature.

-

Quenching: Stop the reaction by adding 1 µL of 5% (v/v) trifluoroacetic acid (TFA) to a 15 µL aliquot of the reaction volume.

-

LC-MS Analysis: Analyze the quenched sample using liquid chromatography-mass spectrometry (LC-MS). The LC system separates the protein from unbound compound, and the mass spectrometer measures the intact mass of the protein.

-

Data Analysis: Deconvolute the raw mass spectrum to determine the precise molecular weight of the protein. Compare the mass of the compound-treated GPX4 to the vehicle-treated GPX4 to identify any mass adduct corresponding to covalent modification.

CETSA is used to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[5][11]

-

Treatment: Treat intact cells (e.g., LOX-IMVI) with the test compound (e.g., 10 µM this compound) or DMSO vehicle for 1 hour.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

-

Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.

-

Western Blotting: Collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of soluble GPX4 at each temperature point by Western blotting using a GPX4-specific antibody.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature for the compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms target engagement.

Conclusion

This compound represents a significant advancement in the development of selective GPX4 inhibitors. Its mechanism as a masked nitrile-oxide electrophile provides a robust strategy for covalently targeting the catalytic selenocysteine of GPX4, leading to potent induction of ferroptosis.[5][10] The data and protocols outlined in this guide demonstrate its utility as a powerful tool compound for investigating the biology of ferroptosis. Furthermore, the improved selectivity and physicochemical properties of this compound class offer a promising foundation for the development of novel therapeutics targeting GPX4-dependent vulnerabilities in diseases such as cancer.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. JKE-1674 | GPX | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | GPX4抑制剂 | MCE [medchemexpress.cn]

No Publicly Available Data on JKE-1716 and its Effect on Glutathione Metabolism

Despite a comprehensive search of scientific literature and public databases, there is currently no available information on a compound designated "JKE-1716" and its specific effects on glutathione metabolism. This suggests that this compound may be a novel compound under early-stage development, an internal designation not yet disclosed in public forums, or a potential misidentification.

This in-depth guide is therefore presented as a generalized framework for researchers, scientists, and drug development professionals to understand the core principles of glutathione metabolism and to provide a template for the types of data and experimental protocols that would be necessary to elucidate the effects of a novel compound like this compound.

Understanding Glutathione Metabolism: A Core Target in Drug Development

Glutathione (GSH) is a critical tripeptide antioxidant in nearly all forms of life, playing a central role in the detoxification of reactive oxygen species (ROS) and xenobiotics, maintaining redox balance, and regulating cellular signaling pathways. Its metabolism is a complex process involving synthesis, utilization, and regeneration, making it a key target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

A hypothetical compound, such as this compound, could modulate glutathione metabolism through several mechanisms, including:

-

Direct inhibition or activation of key enzymes in the glutathione synthesis pathway, such as glutamate-cysteine ligase (GCL) or glutathione synthetase (GS).

-

Altering the expression of genes involved in glutathione metabolism through interactions with transcription factors like Nrf2.

-

Directly reacting with glutathione , leading to its depletion or the formation of conjugates.

-

Influencing the activity of glutathione-dependent enzymes , such as glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).

-

Affecting the transport of glutathione and its conjugates across cellular membranes.

Hypothetical Data Presentation for a Compound Like this compound

To investigate the effect of a novel compound on glutathione metabolism, a series of quantitative experiments would be required. The data would ideally be presented in a clear and structured format for easy comparison.

Table 1: Effect of this compound on Intracellular Glutathione Levels

| Treatment Group | Concentration (µM) | Total Glutathione (nmol/mg protein) | Reduced Glutathione (GSH) (nmol/mg protein) | Oxidized Glutathione (GSSG) (nmol/mg protein) | GSH/GSSG Ratio |

| Vehicle Control | 0 | 50.2 ± 4.5 | 48.1 ± 4.2 | 1.05 ± 0.15 | 45.8 |

| This compound | 1 | 45.1 ± 3.9 | 42.5 ± 3.5 | 1.30 ± 0.20 | 32.7 |

| This compound | 10 | 30.7 ± 2.8 | 25.6 ± 2.5 | 2.55 ± 0.30 | 10.0 |

| This compound | 100 | 15.3 ± 1.9 | 10.1 ± 1.5 | 2.60 ± 0.35 | 3.9 |

Table 2: Effect of this compound on the Activity of Key Glutathione-Related Enzymes

| Treatment Group | Concentration (µM) | GCL Activity (% of Control) | GS Activity (% of Control) | GPx Activity (% of Control) | GR Activity (% of Control) |

| Vehicle Control | 0 | 100 ± 8.2 | 100 ± 7.5 | 100 ± 9.1 | 100 ± 8.8 |

| This compound | 10 | 95.3 ± 7.9 | 98.1 ± 8.0 | 85.4 ± 7.2 | 92.1 ± 7.5 |

| This compound | 100 | 60.1 ± 5.5 | 96.5 ± 7.8 | 50.2 ± 4.9 | 88.9 ± 7.1 |

Experimental Protocols for Assessing Glutathione Metabolism

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols that would be employed to generate the data presented above.

Cell Culture and Treatment

-

Cell Line: A relevant cell line (e.g., HepG2 for liver metabolism studies, SH-SY5Y for neuroprotection assays) would be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells would be seeded in multi-well plates and allowed to adhere overnight. The following day, the medium would be replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells would be incubated for a predetermined time period (e.g., 24 hours).

Measurement of Intracellular Glutathione Levels

-

Principle: This assay is based on the recycling of glutathione by glutathione reductase, where the rate of colorimetric change of a chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is proportional to the glutathione concentration.

-

Procedure:

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.

-

The lysate is deproteinized using metaphosphoric acid.

-

The supernatant is neutralized and then mixed with a reaction mixture containing DTNB and glutathione reductase.

-

The absorbance is measured kinetically at 412 nm.

-

For GSSG measurement, GSH is first masked with 2-vinylpyridine.

-

Concentrations are normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

-

Enzyme Activity Assays

-

Principle: These assays measure the rate of substrate conversion or product formation by the specific enzyme in the cell lysate.

-

Glutamate-Cysteine Ligase (GCL) Activity: Measures the rate of formation of γ-glutamylcysteine from glutamate and cysteine, often coupled to an enzymatic reaction that produces a detectable product.

-

Glutathione Synthetase (GS) Activity: Measures the rate of ATP consumption or ADP formation as glutathione is synthesized from γ-glutamylcysteine and glycine.

-

Glutathione Peroxidase (GPx) Activity: Measures the rate of NADPH oxidation, which is coupled to the reduction of an organic hydroperoxide by GPx.

-

Glutathione Reductase (GR) Activity: Measures the rate of NADPH oxidation as GSSG is reduced to GSH.

Visualizing the Impact: Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz could be used to visualize the potential interactions of a compound like this compound.

Caption: Hypothetical inhibition of Glutamate-Cysteine Ligase (GCL) by this compound, disrupting the glutathione synthesis pathway.

Caption: A generalized experimental workflow for evaluating the effects of a novel compound on glutathione metabolism.

Methodological & Application

Application Notes and Protocols for JKE-1716 (JS-K) Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of JKE-1716 (also known as JS-K), a nitric oxide (NO) releasing prodrug, on cancer cell lines. The following sections outline the mechanism of action, experimental procedures for assessing its efficacy, and expected outcomes.

Introduction

This compound (JS-K) is a promising anti-cancer agent designed to be activated by glutathione S-transferases (GSTs), which are often overexpressed in tumor cells. This targeted activation leads to the controlled release of nitric oxide (NO), a potent signaling molecule that can induce apoptosis in cancer cells through multiple pathways.[1] this compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the intracellular release of NO. This triggers a cascade of events leading to programmed cell death (apoptosis). The key signaling pathways implicated in this compound-induced apoptosis are:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound activates the MAPK signaling cascade, including the phosphorylation of JNK and p38, which in turn activate downstream effectors that promote apoptosis.[1]

-

Ubiquitin-Proteasome Pathway: The compound has been shown to inhibit the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic proteins.[2][3]

-

β-catenin Signaling Pathway: this compound can promote the degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway that is often dysregulated in cancer.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Metric | Value | Incubation Time |

| MCF-7 | Breast Cancer | IC50 | ~1 µM | 3 days |

| MDA-MB-231 | Breast Cancer | IC50 | ~1 µM | 3 days |

| SKBr3 | Breast Cancer | IC50 | ~1 µM | 3 days |

| MDA-MB-453 | Breast Cancer | IC50 | ~1 µM | 3 days |

| MDA-MB-468 | Breast Cancer | IC50 | ~1 µM | 3 days |

| Hep3B | Hepatoma | LC50 | ~10 µM | 24 hours |

| HUVEC | Endothelial | IC50 | 0.432 µM | 24 hours |

| HUVEC | Endothelial | IC50 | 0.466 µM | 48 hours |

| HUVEC | Endothelial | IC50 | 0.505 µM | 72 hours |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (specific to the cell line)

-

This compound (JS-K)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Hemocytometer or automated cell counter

Protocol:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

On the day of the experiment, detach cells using Trypsin-EDTA and perform a cell count.

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density. Allow cells to adhere overnight.

-

Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Following this compound treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

After treatment, collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to detect changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

-

Cells treated with this compound in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., phospho-JNK, total JNK, phospho-p38, total p38, β-catenin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Following treatment, wash cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the in vitro evaluation of this compound.

This compound Mechanism of Action

Caption: Simplified signaling pathways activated by this compound leading to apoptosis.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Optimal Concentration of JKE-1716 in Cell Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

JKE-1716 is a novel compound with potential therapeutic applications. To evaluate its efficacy and cytotoxic profile, it is crucial to determine the optimal concentration range for use in in vitro cell-based assays. These application notes provide a comprehensive protocol for establishing the optimal concentration of this compound for cell viability experiments. The described methodologies are designed to be adaptable to various cell lines and experimental contexts.

The initial step in characterizing a new compound like this compound is to perform a dose-response analysis to identify a concentration range that elicits a biological effect without causing undue cytotoxicity. This is typically achieved by treating cells with a wide range of concentrations and then narrowing down to a more focused range for detailed analysis.

Data Presentation

Table 1: Preliminary Range-Finding Study for this compound

This initial experiment aims to identify a broad concentration range of this compound that affects cell viability. A wide range of concentrations, often in 10-fold serial dilutions, is recommended for this initial screen.[1][2]

| This compound Concentration | Cell Viability (%) | Standard Deviation |

| Vehicle Control (e.g., DMSO) | 100 | ± 5.2 |

| 0.1 nM | 98.7 | ± 4.8 |

| 1 nM | 97.2 | ± 5.1 |

| 10 nM | 95.5 | ± 4.9 |

| 100 nM | 88.3 | ± 6.2 |

| 1 µM | 75.1 | ± 7.5 |

| 10 µM | 42.6 | ± 8.1 |

| 100 µM | 5.8 | ± 2.3 |

| 1 mM | 0.5 | ± 0.2 |

Note: The data presented in this table is hypothetical and serves as an example.

Table 2: Focused Dose-Response Analysis of this compound

Based on the preliminary data, a more detailed dose-response curve is generated using a narrower range of concentrations to accurately determine the IC50 (half-maximal inhibitory concentration).

| This compound Concentration | Cell Viability (%) | Standard Deviation |

| Vehicle Control | 100 | ± 4.5 |

| 1 µM | 74.8 | ± 6.8 |

| 2.5 µM | 62.1 | ± 5.9 |

| 5 µM | 51.3 | ± 5.2 |

| 7.5 µM | 44.2 | ± 4.8 |

| 10 µM | 41.9 | ± 4.5 |

| 25 µM | 15.7 | ± 3.1 |

| 50 µM | 8.2 | ± 2.5 |

Note: The data presented in this table is hypothetical and serves as an example.

Experimental Protocols

General Recommendations

Before initiating experiments, it is essential to understand the physicochemical properties of this compound, such as its solubility and stability in culture media.[3] The most common solvents for such compounds are water, PBS, DMSO, or ethanol.[3] Ensure that the final concentration of the solvent used as a vehicle control does not affect cell viability.

Cell Culture and Seeding Density

The choice of cell line and seeding density is critical for obtaining reliable and reproducible results. The cell seeding density should be optimized to ensure that the cells are in the exponential growth phase throughout the experiment.[1][2] It is recommended to perform a preliminary experiment to determine the optimal seeding density for the chosen cell line and assay duration.[1][2]

Protocol:

-

Culture cells in appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using standard trypsinization procedures.

-

Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability, for example by using the Trypan Blue exclusion method.[4]

-

Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

-

Incubate the plates for 24 hours to allow for cell attachment.

Preparation of this compound dilutions

Protocol:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

For the preliminary range-finding study, perform serial 10-fold dilutions of the stock solution in complete growth medium to achieve the desired concentrations.

-

For the focused dose-response analysis, prepare serial dilutions (e.g., 2-fold or 3-fold) within the effective range identified in the preliminary study.

Treatment of Cells with this compound

Protocol:

-

After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium containing the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).

-

Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be consistent across experiments and ideally allow for at least one to two cell divisions.[1][2]

Cell Viability Assay (MTT Assay Example)

A variety of assays can be used to measure cell viability, including MTT, MTS, WST-1, and resazurin-based assays.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[4][6]

Protocol:

-

Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

-

After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[6]

Data Analysis

-

Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mandatory Visualizations

Signaling Pathway Diagram

While the specific signaling pathway of this compound is yet to be elucidated, a hypothetical pathway involving common proliferation and survival signals is presented below. This diagram illustrates potential targets for a novel therapeutic compound.

References

- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 5. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Using JKE-1716 in a Cellular Thermal Shift Assay (CETSA) to Monitor Target Engagement of GPX4

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and characterize the interaction between a drug candidate and its intracellular target in a physiologically relevant environment.[1] This method is based on the principle that a protein's thermal stability is altered upon ligand binding.[2][3] Unbound proteins denature and aggregate at elevated temperatures, while ligand-bound proteins are stabilized and remain in solution.[1]

JKE-1716 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic cell death.[4][5] By covalently binding to GPX4, this compound induces ferroptosis. This application note provides a detailed protocol for utilizing CETSA to monitor the target engagement of this compound with GPX4 in a cellular context.

Principle of the Assay

This protocol outlines the treatment of LOX-IMVI melanoma cells, which are known to be sensitive to GPX4 inhibition, with this compound.[5][6] Following treatment, the cells are heated to a specific temperature to induce protein denaturation. The stabilization of GPX4 by this compound is then assessed by quantifying the amount of soluble GPX4 remaining after heat treatment, typically by Western blotting. An increase in the amount of soluble GPX4 at elevated temperatures in the presence of this compound compared to a vehicle control indicates target engagement.